![molecular formula C16H23N3O3S B6242773 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline CAS No. 2757999-82-7](/img/no-structure.png)

3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline, also known as CPA, is an organic compound with a wide range of applications in scientific research. CPA is a colorless, water-soluble compound with a pKa of 11.2, making it a versatile and useful reagent for various laboratory experiments. CPA has been used in a variety of fields, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has been used in a variety of scientific research applications. In organic synthesis, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has been used as a reagent for the preparation of various compounds, such as amino acids, peptides, and heterocyclic compounds. In drug design, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In biochemistry, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is not fully understood. However, it is believed that 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline may act as a substrate for enzymes, or as a ligand for proteins, and that it may interact with other molecules in a variety of ways. For example, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has been shown to bind to certain proteins, such as the enzyme adenosine deaminase, and to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline are not well understood. However, it has been shown to have some effects on the activity of certain enzymes, such as acetylcholinesterase and adenosine deaminase. In addition, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has been shown to have some effects on the activity of certain proteins, such as the enzyme adenosine deaminase.

Advantages and Limitations for Lab Experiments

3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has several advantages for use in laboratory experiments. It is a colorless, water-soluble compound with a pKa of 11.2, making it a versatile and useful reagent for various laboratory experiments. In addition, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is relatively inexpensive and can be easily synthesized. However, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline also has some limitations. For example, it is not very stable in the presence of light and oxygen, and its activity is affected by temperature and pH.

Future Directions

There are several potential future directions for the use of 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline in scientific research. For example, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline could be used to study the mechanism of action of various enzymes and proteins, or it could be used to design novel compounds for therapeutic applications. In addition, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline could be used to study the effects of various environmental conditions on the activity of proteins, or it could be used to synthesize novel compounds with potential industrial applications. Finally, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline could be used to investigate the effects of various drugs on the activity of enzymes and proteins.

Synthesis Methods

The synthesis of 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline involves a three-step process. The first step involves the reaction of 4-cyano-1-piperazine with cyclopentanecarbonyl chloride in the presence of an acid catalyst. This reaction results in the formation of a cyclopentanecarbonylpiperazine derivative, which is then reacted with sulfonyl chloride in the presence of a base catalyst to form 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline. The final step involves the addition of an amine to the 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline to form the desired product.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline involves the reaction of aniline with 4-cyclopentanecarbonylpiperazine followed by sulfonation of the resulting product. The final compound is obtained by deprotection of the sulfonamide group.", "Starting Materials": [ "Aniline", "4-cyclopentanecarbonylpiperazine", "Sulfur trioxide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Aniline is reacted with 4-cyclopentanecarbonylpiperazine in ethanol to form 3-[(4-cyclopentanecarbonylpiperazin-1-yl)amino]aniline.", "Step 2: Sulfur trioxide is added to the reaction mixture to sulfonate the amine group, forming 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonylamino]aniline.", "Step 3: The sulfonamide group is deprotected by treatment with sodium hydroxide and hydrochloric acid, yielding the final product, 3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline." ] } | |

CAS RN |

2757999-82-7 |

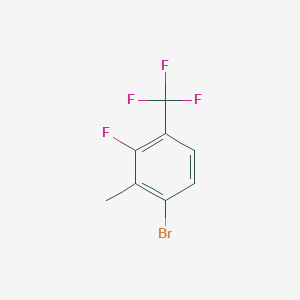

Product Name |

3-[(4-cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline |

Molecular Formula |

C16H23N3O3S |

Molecular Weight |

337.4 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.